![molecular formula C11H12O3 B6268152 rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 34919-31-8](/img/no-structure.png)
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
Rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid (Rac-MPCA) is a cyclic carboxylic acid that is found in several plants and is used in scientific research and laboratory experiments. Rac-MPCA is a versatile compound with many potential applications, from its use as a starting material for synthesizing other compounds to its use in biochemical and physiological research.
Scientific Research Applications
Rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid has many potential applications in scientific research. It has been used in studies of enzyme inhibition, as it is known to inhibit the enzyme cyclooxygenase-2 (COX-2). It has also been used in studies of cell signaling pathways, as it has been found to inhibit the activity of the protein kinase C-α (PKC-α). In addition, rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid has been used in studies of gene expression, as it has been found to modulate the expression of certain genes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid is not yet fully understood. However, it is known that it binds to certain proteins, such as cyclooxygenase-2 (COX-2) and protein kinase C-α (PKC-α). It is believed that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid binds to these proteins and modulates their activity, leading to the observed effects.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and protein kinase C-α (PKC-α), leading to the inhibition of the production of certain inflammatory mediators. In addition, rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid has been found to modulate the expression of certain genes, leading to changes in the expression of proteins involved in various physiological processes.
Advantages and Limitations for Lab Experiments
The use of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. For example, its effects on certain proteins may not be as specific as desired, and its effects on gene expression may be difficult to measure.
Future Directions
There are several potential future directions for the use of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid in scientific research. For example, further research could be done to better understand its mechanism of action and the specific proteins it binds to. In addition, further research could be done to better understand its effects on gene expression and its potential applications in drug development. Finally, further research could be done to explore its potential applications in other areas, such as agriculture, food science, and biotechnology.
Synthesis Methods
Rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized from a variety of starting materials, including cyclopropanecarboxylic acid, methyl cyclopropane-carboxylate, and 3-methoxybenzaldehyde. The most common synthesis method involves the reaction of cyclopropanecarboxylic acid with 3-methoxybenzaldehyde in the presence of a base, such as potassium hydroxide, to form a cyclic hemiacetal. This hemiacetal is then reacted with methyl cyclopropane-carboxylate to form rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid involves the synthesis of a cyclopropane ring followed by the introduction of a carboxylic acid group and a methoxyphenyl group.", "Starting Materials": [ "Ethyl diazoacetate", "3-methoxybenzaldehyde", "Zinc powder", "Copper(I) iodide", "Triphenylphosphine", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclopropane ring", "a. Mix ethyl diazoacetate and 3-methoxybenzaldehyde in diethyl ether", "b. Add zinc powder, copper(I) iodide, and triphenylphosphine to the mixture", "c. Heat the mixture to 60-70°C for 24 hours to form the cyclopropane ring", "Step 2: Introduction of carboxylic acid group", "a. Dissolve the cyclopropane product in methanol", "b. Add bromine dropwise to the solution while stirring", "c. Add sodium hydroxide to the solution to neutralize the mixture", "d. Filter the mixture and wash the solid with water", "e. Dissolve the solid in hydrochloric acid and filter the solution", "f. Add sodium bicarbonate to the solution to neutralize it", "g. Extract the solution with diethyl ether and dry with sodium sulfate", "h. Evaporate the solvent to obtain the carboxylic acid product", "Step 3: Introduction of methoxyphenyl group", "a. Dissolve the carboxylic acid product in acetone", "b. Add sodium hydroxide and 3-methoxybenzaldehyde to the solution", "c. Heat the mixture to reflux for 24 hours", "d. Cool the mixture and filter the solid", "e. Wash the solid with water and dry it", "f. Recrystallize the solid from methanol to obtain the final product" ] } | |
CAS RN |
34919-31-8 |
Product Name |
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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